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Introduction
Foliglurax (also known as PXT002331) is a potent and selective positive allosteric modulator

(PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a non-dopaminergic

therapeutic agent, Foliglurax has been investigated for its potential in treating motor symptoms

associated with Parkinson's disease.[2][3][4] mGluR4 is predominantly expressed on

presynaptic terminals in the striatum, where its activation inhibits glutamate release, thereby

modulating basal ganglia circuitry.[5] These application notes provide detailed protocols for the

formulation of Foliglurax for in vivo rodent studies and its application in established preclinical

models of Parkinson's disease.
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Animal
Model

Species
Foliglurax
Dose
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

MPTP-

induced

Neurodegene

ration

Mouse
1, 3, 10

(daily)
Oral

3 mg/kg

prevented the

MPTP-

induced

decrease in

striatal

dopamine

and its

metabolites.

1 and 10

mg/kg

showed no

beneficial

effect. The 3

mg/kg dose

also

prevented an

increase in

GFAP levels

(a marker of

astrogliosis).

Table 2: In Vivo Efficacy of a structurally related mGluR4
PAM (VU2957) in a Symptomatic Model
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Animal
Model

Species
Compound
Dose
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

Haloperidol-

Induced

Catalepsy

Rat
0.3, 1, 3, 10,

30
Oral

Dose-

dependently

reversed

haloperidol-

induced

catalepsy. A

minimum

effective dose

(MED) of 1

mg/kg was

identified.

Signaling Pathway
The activation of mGluR4 by glutamate is potentiated by Foliglurax. This receptor is a Gi/o-

coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also

directly modulate the activity of voltage-dependent calcium and potassium channels, leading to

a reduction in neurotransmitter release.
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Caption: mGluR4 signaling pathway in a presynaptic terminal.

Experimental Protocols
Foliglurax Formulation for Oral Administration
This protocol is adapted from commercially available formulation guidelines for PXT002331.

Materials:

Foliglurax (PXT002331) powder

Dimethyl sulfoxide (DMSO)

PEG300 or PEG400

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes
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Vortex mixer

Procedure:

Stock Solution Preparation: Prepare a stock solution of Foliglurax in DMSO. For example,

to create a 5.2 mg/mL stock, dissolve 5.2 mg of Foliglurax in 1 mL of DMSO. Vortex until

fully dissolved.

Vehicle Preparation: The vehicle consists of a mixture of PEG300 (or PEG400), Tween-80,

and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.

Working Solution Preparation: a. For a 1 mL final working solution, take the required volume

of the DMSO stock solution. For example, for a final concentration of 0.52 mg/mL, use 100

µL of the 5.2 mg/mL DMSO stock. b. Add the DMSO stock to 400 µL of PEG300 and mix

thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until

homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

The final solution should be clear.

Note: The proportion of DMSO in the final working solution should be kept low (e.g., below

10%) to minimize potential toxicity in animals. Adjust the concentration of the stock solution and

the volumes accordingly based on the desired final dose and administration volume.

MPTP Mouse Model of Parkinson's Disease
This protocol is a general guideline for inducing Parkinson's-like neurodegeneration in mice

using MPTP.

Materials:

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

Sterile saline (0.9% NaCl)

C57BL/6 mice (male, 8-10 weeks old)

Appropriate safety equipment for handling MPTP (e.g., chemical fume hood, personal

protective equipment)
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Insulin syringes for injection

Procedure:

MPTP Preparation: Prepare a fresh solution of MPTP in sterile saline immediately before

use. A common dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP,

administered 2 hours apart. For a 25g mouse, this would require 0.5 mg of MPTP per

injection.

Animal Treatment: a. Administer the prepared MPTP solution via i.p. injection. b. Foliglurax
or vehicle is administered orally once daily, starting several days before MPTP administration

and continuing for several days after. For example, daily oral gavage of Foliglurax at 1, 3, or

10 mg/kg for 10 days, with MPTP administration on day 5.

Behavioral and Neurochemical Assessment: a. Behavioral tests (e.g., rotarod, open field)

can be performed before and after the lesioning period. b. Animals are typically euthanized

7-21 days after the last MPTP injection. c. Brain tissue (striatum and substantia nigra) is

collected for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and

immunohistochemistry (e.g., tyrosine hydroxylase staining for dopaminergic neuron count).
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Caption: Experimental workflow for the MPTP mouse model.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's
Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats using 6-

OHDA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1653653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

6-hydroxydopamine (6-OHDA) hydrochloride

Sterile saline (0.9% NaCl) containing 0.02% ascorbic acid

Male Sprague-Dawley or Wistar rats (200-250 g)

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)

Hamilton syringe

Dental drill

Procedure:

6-OHDA Preparation: Dissolve 6-OHDA in cold saline with ascorbic acid to prevent oxidation.

A typical concentration is 2-4 mg/mL.

Stereotaxic Surgery: a. Anesthetize the rat and place it in the stereotaxic frame. b. Perform a

midline scalp incision and expose the skull. c. Drill a small hole over the injection site. For a

medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -2.2

mm, ML +1.5 mm, DV -8.0 mm from the dura. d. Slowly infuse 2-4 µL of the 6-OHDA solution

over several minutes. Leave the needle in place for an additional 5 minutes before slowly

retracting it.

Post-operative Care: Suture the incision and provide post-operative care, including

analgesics and accessible food and water.

Behavioral Assessment: a. Two to three weeks after surgery, assess the lesion by inducing

rotational behavior with apomorphine (0.2-0.5 mg/kg, i.p.) or amphetamine (2.5-5 mg/kg,

i.p.). Rats with successful lesions will exhibit robust contralateral (apomorphine) or ipsilateral

(amphetamine) rotations. b. Administer Foliglurax or vehicle orally and assess its effect on

motor function using tests like the cylinder test or rotarod test.
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Haloperidol-Induced Catalepsy Test in Rats
This test is used to assess the cataleptic state induced by dopamine D2 receptor antagonists

and the potential of test compounds to reverse this state.

Materials:

Haloperidol

Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, adjusted to pH 5-6)

Male Wistar rats (200-250 g)

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

Stopwatch

Procedure:

Drug Administration: a. Administer Foliglurax or vehicle orally at a predetermined time

before the haloperidol challenge (e.g., 60 minutes). b. Administer haloperidol (e.g., 0.5-1.5

mg/kg, i.p. or s.c.).

Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30,

60, 90, 120 minutes), place the rat's forepaws on the bar. b. Measure the latency for the rat

to remove both forepaws from the bar. This is the catalepsy score. c. A cut-off time (e.g., 180

seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned

the maximum score.

Data Analysis: Compare the catalepsy scores between the vehicle-treated and Foliglurax-

treated groups. A significant reduction in the catalepsy score indicates a potential anti-

parkinsonian effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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